molecular formula C15H16N4O4S B5857901 N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide

N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide

Cat. No. B5857901
M. Wt: 348.4 g/mol
InChI Key: OUAKQURBDCXSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide, commonly known as MPAPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAPO belongs to the class of sulfonylurea compounds and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPAPO involves the activation of the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion, which helps to regulate blood glucose levels. MPAPO also acts on the liver and skeletal muscle to improve glucose uptake and utilization.
Biochemical and Physiological Effects:
MPAPO has been found to have various biochemical and physiological effects. It has been shown to reduce blood glucose levels, improve insulin sensitivity, and enhance glucose tolerance. MPAPO has also been found to reduce oxidative stress and inflammation, which are known to play a role in the development of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

MPAPO has several advantages as a research tool. It is a potent and selective activator of the ATP-sensitive potassium channels, making it a valuable tool for studying the role of these channels in insulin secretion and glucose metabolism. However, MPAPO has some limitations as a research tool. It is a complex compound to synthesize and may not be readily available in large quantities. Additionally, the effects of MPAPO may vary depending on the experimental conditions and the cell or tissue type being studied.

Future Directions

There are several future directions for research on MPAPO. One area of interest is the development of more potent and selective activators of the ATP-sensitive potassium channels. Another area of research is the investigation of the long-term effects of MPAPO on glucose metabolism and insulin sensitivity. Additionally, researchers may explore the potential of MPAPO in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Conclusion:
MPAPO is a promising compound with potential applications in scientific research, particularly in the field of diabetes research. It has been found to have hypoglycemic effects and can improve insulin sensitivity and glucose tolerance. While MPAPO has some limitations as a research tool, it remains a valuable tool for studying the role of ATP-sensitive potassium channels in glucose metabolism. With further research, MPAPO may hold promise as a therapeutic agent for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of MPAPO involves the reaction of 2-pyridinecarboximidamide with methyl (phenylsulfonyl) amino acetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure form of MPAPO. The synthesis of MPAPO is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

MPAPO has been found to have potential applications in scientific research, particularly in the field of diabetes research. MPAPO has been shown to have hypoglycemic effects and can be used in the treatment of type 2 diabetes. It has also been found to be effective in reducing insulin resistance and improving glucose tolerance.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-[benzenesulfonyl(methyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-19(24(21,22)12-7-3-2-4-8-12)11-14(20)23-18-15(16)13-9-5-6-10-17-13/h2-10H,11H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAKQURBDCXSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON=C(C1=CC=CC=N1)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O/N=C(/C1=CC=CC=N1)\N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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